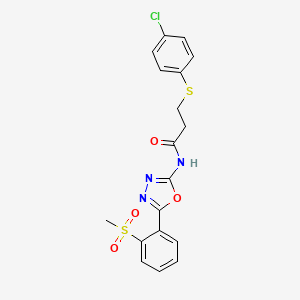

3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

Descripción

Historical Context of 1,3,4-Oxadiazole Thioether Research

The exploration of 1,3,4-oxadiazole derivatives began in earnest during the mid-20th century, following the isolation of the heterocyclic core by Tiemann and Krüger in 1884. Initial interest centered on photochemical rearrangements and stability profiles, but the 1940s marked a pivotal shift toward biological applications. Early work focused on cough suppressants like Oxolamine, which featured a 1,2,4-oxadiazole moiety, but the 1,3,4-isomer gained prominence due to its superior metabolic stability and synthetic versatility. The introduction of thioether functionalities in the 1990s, such as the 4-chlorophenylthio group in the target compound, addressed solubility challenges while enhancing target binding affinity. A milestone occurred in 2020 with the synthesis of 72 novel 1,3,4-oxadiazole thioether derivatives, nine of which exhibited >90% nematicidal activity at 100 mg/L, underscoring the scaffold’s agricultural relevance.

Table 1: Historical Milestones in 1,3,4-Oxadiazole Thioether Development

Significance in Medicinal Chemistry and Agricultural Sciences

In medicinal chemistry, the 1,3,4-oxadiazole thioether scaffold enables precise modulation of electronic and steric properties. The methylsulfonylphenyl group at position 5 of the oxadiazole ring enhances hydrogen bonding with bacterial gyrase B, as demonstrated by docking studies against E. coli (PDB: 6YD9). Derivatives such as Comp. 6 from recent studies show broad-spectrum antibacterial activity, inhibiting Klebsiella pneumoniae at MIC values of 8–16 µg/mL. Agriculturally, the 4-chlorophenylthio moiety confers lipophilicity, facilitating cuticular penetration in nematodes. At 50 mg/L, derivatives like compound 16 maintain 72.3% mortality against citrus nematodes, outperforming avermectin (65.1%).

Table 2: Biological Activities of Select 1,3,4-Oxadiazole Thioethers

| Compound | Activity | Efficacy | Target Organism |

|---|---|---|---|

| 16 | Nematicidal | 72.3% mortality at 50 mg/L | Tylenchulus semipenetrans |

| Comp. 6 | Antibacterial | MIC 8 µg/mL against S. aureus | Staphylococcus aureus |

Structural Classification in Heterocyclic Chemistry

The target compound belongs to the 1,3,4-oxadiazole subclass, distinguished by nitrogen atoms at positions 1 and 3 and an oxygen atom at position 4. Key structural features include:

- Core Heterocycle : The 1,3,4-oxadiazole ring (C₂N₂O) provides rigidity, favoring planar conformations that enhance π-π stacking with aromatic residues in biological targets.

- Thioether Linkage : The (4-chlorophenyl)thio group at position 3 introduces a sulfur atom, which increases electronegativity and stabilizes charge-transfer complexes.

- Propanamide Side Chain : The N-(5-(2-(methylsulfonyl)phenyl) substituent extends the molecule’s polarity, improving aqueous solubility without compromising membrane permeability.

Table 3: Structural Comparison of Oxadiazole Isomers

| Isomer | Nitrogen Positions | Key Applications |

|---|---|---|

| 1,3,4 | 1, 3 | Drug discovery, agrochemicals |

| 1,2,4 | 1, 2 | Scintillating materials, HEDMs |

Research Evolution of Oxadiazole-Based Sulfur-Containing Compounds

The integration of sulfur into oxadiazole frameworks has evolved through three phases:

- Early Exploration (1950–1990) : Sulfur was initially incorporated via thioamide precursors, yielding unstable intermediates with limited bioactivity.

- Thioether Era (1990–2010) : Advances in Mitsunobu and Ullmann coupling enabled regioselective thioether formation, as seen in the synthesis of 3-((4-chlorophenyl)sulfonyl) derivatives.

- Modern Functionalization (2010–Present) : Transition to sulfonyl and sulfonamide groups, exemplified by the methylsulfonylphenyl moiety in the target compound, optimizes target engagement and pharmacokinetics.

Recent innovations include the use of MOE software for binding site analysis and the development of sequential Staudinger/aza-Wittig reactions for heterocyclic annulation. These methods have reduced synthetic steps from 8–10 to 3–4, enabling high-throughput screening of derivatives like N-(4-bromo-2-fluorophenyl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide.

Table 4: Advancements in Synthetic Methodologies

| Technique | Application | Outcome |

|---|---|---|

| MOE Docking | Binding site prediction | Identified gyrase B interactions |

| Staudinger/aza-Wittig | Annulation | 75.9% yield in Etoricoxib synthesis |

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S2/c1-28(24,25)15-5-3-2-4-14(15)17-21-22-18(26-17)20-16(23)10-11-27-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNQVIMCHKJHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Thioether formation: The 4-chlorophenylthiol can be introduced via a nucleophilic substitution reaction with an appropriate halide precursor.

Amide bond formation: The final step involves coupling the oxadiazole derivative with a propanoyl chloride or similar reagent to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon with hydrogen, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds with oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In a study involving similar oxadiazole-containing compounds, it was found that they exhibited potent activity against human colon cancer (HCT 116) cells with IC50 values indicating substantial effectiveness compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action

The proposed mechanism of action for oxadiazole derivatives includes the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the methylsulfonyl group enhances solubility and bioavailability, which is critical for effective therapeutic action .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of thioether-containing compounds. The thioether functionality in 3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide may contribute to its ability to inhibit bacterial growth. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Agrochemical Applications

Fungicidal Activity

Research into agrochemicals has identified compounds with oxadiazole structures as promising candidates for fungicides. The compound could potentially be developed into a formulation aimed at controlling fungal pathogens in crops. Studies have demonstrated that oxadiazole-containing compounds exhibit broad-spectrum antifungal activity, suggesting their utility in agricultural settings .

Formulation Studies

Recent developments in agrochemical formulations have explored the use of this compound in low-volume spray applications, enhancing its efficacy while minimizing environmental impact. These formulations are designed for optimal spreading and absorption by plant tissues, which is crucial for effective pest management strategies .

Data Summary

Case Studies

-

Oxadiazole Derivatives Against Cancer

A study published in MDPI evaluated a series of oxadiazole derivatives for their anticancer properties. The results demonstrated that certain modifications to the oxadiazole structure significantly enhanced anticancer activity, suggesting a pathway for developing new therapeutics based on this scaffold . -

Thioether Compounds and Antimicrobial Activity

Another investigation focused on thioether-substituted compounds and their antimicrobial effects. Results indicated that these compounds could inhibit bacterial growth effectively, supporting their potential use as novel antibacterial agents in clinical settings .

Mecanismo De Acción

The mechanism by which 3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The oxadiazole ring can engage in hydrogen bonding and other interactions with biological targets, influencing pathways involved in disease processes.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Core Heterocycle and Substitution Patterns

- Compound 8i (): Contains a 1,3,4-oxadiazole core with a piperidinyl-sulfonyl group and a p-tolylpropanamide chain. Unlike the target compound, it lacks a methylsulfonylphenyl group but includes a methoxyphenylsulfonyl substituent.

- Compound 7k (): Features a 1,3,4-oxadiazole core with a chlorophenylsulfonylpiperidinyl group and a 2-ethylphenylpropanamide chain. The ethyl and methyl substituents on the aryl ring may enhance steric hindrance compared to the target compound’s simpler 4-chlorophenyl group .

- Compound 14a (): Includes a 1,3,4-oxadiazole core with a 4-chlorophenylthioacetamide chain. Its IR spectrum shows C–S stretching at 621 cm⁻¹, while the ¹H NMR reveals an S–CH₂ singlet at δ4.14 ppm. These spectral features are expected to align with the target compound’s thioether linkage .

Sulfonyl vs. Sulfonamide Groups

- Compound 5 (): Contains a methylsulfonamide group instead of a methylsulfonylphenyl substituent. Sulfonamides typically exhibit higher hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to sulfonyl groups .

- Compound 15 (): Features a thiadiazole-sulfonamide hybrid.

Physicochemical Properties

Table 1: Comparative Physical Data

- Melting Points: The target compound’s melting point is unreported, but analogs like 8i (142–144°C) suggest that sulfonyl groups increase thermal stability compared to non-sulfonylated analogs (e.g., 7k at 66–68°C) .

- Molecular Weight : The target compound’s estimated molecular weight (~550 g/mol) aligns with analogs like 7k (535 g/mol) and 8i (516.63 g/mol), indicating comparable bulkiness .

Spectroscopic Features

- IR Spectroscopy : The C–S stretching in 14a (621 cm⁻¹) and 7k (similar range) correlates with the target compound’s thioether linkage. Methylsulfonyl groups typically show strong S=O stretches near 1300–1150 cm⁻¹ .

- NMR Spectroscopy : Aromatic protons in 14a resonate at δ7.24–7.88 ppm, comparable to the target compound’s 4-chlorophenyl and methylsulfonylphenyl rings. The S–CH₂ group in 14a (δ4.14 ppm) may shift slightly in the target compound due to the methylsulfonyl substituent .

Actividad Biológica

The compound 3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is . The synthesis typically involves multi-step reactions starting from readily available precursors. The introduction of the 1,3,4-oxadiazole moiety is crucial as it is known to enhance biological activity through various mechanisms, including anti-inflammatory and anticancer effects.

- Inhibition of Specific Pathways :

-

Anticancer Activity :

- Compounds with similar structures have shown promising anticancer properties. For instance, derivatives containing the oxadiazole moiety demonstrated significant cytotoxicity against various cancer cell lines, including colon cancer (HCT 116) and melanoma (WM793), with IC50 values often in the low micromolar range .

-

Anti-inflammatory Effects :

- The presence of the methylsulfonyl group may contribute to anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Biological Activity Data

The following table summarizes key biological activities observed for compounds related to the target structure:

Case Study 1: Antitumor Activity

A study investigated the anticancer potential of a series of oxadiazole derivatives, including our target compound. The results indicated that these compounds exhibited significant antiproliferative effects on human cancer cell lines. Notably, one derivative showed an IC50 value of 4.36 μM against HCT 116 cells, suggesting a strong potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory effects of similar compounds in vivo. The results showed a marked reduction in inflammatory markers in animal models treated with the oxadiazole derivatives compared to controls, indicating that these compounds could be beneficial in treating inflammatory diseases .

Q & A

Q. Which substituents on the oxadiazole ring enhance bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups : Introduce methylsulfonyl (as in the target compound) or nitro groups to improve binding to hydrophobic enzyme pockets .

- Comparative SAR : Synthesize analogs with halogens (Cl, Br) or methoxy groups and test against control compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.